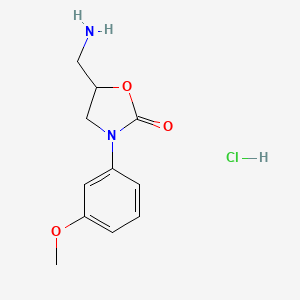
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
Übersicht
Beschreibung
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, also known as AMPO, is an organic compound that is used in a variety of laboratory experiments. It is a white powder with a molecular weight of 301.7 g/mol and a melting point of 132-134°C. AMPO is used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Electrogenerated Chiral Oxazolidinones
Electrochemical transformations have been utilized for the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which serve as precursors to pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. This method employs chiral N-acyliminium ions derived from 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, highlighting its importance in the flexible and efficient synthesis of enantiopure compounds with diverse biological and pharmacological activities (Schierle-Arndt et al., 2001).
Synthesis of Isomeric Oxazolidinones
The compound has been used in the synthesis of isomeric 2-oxazolidinones from specific diols, showcasing the compound's versatility in generating structures that are pivotal for the development of novel therapeutic agents. These synthetic pathways underscore the adaptability of 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride in constructing complex molecular architectures (Madesclaire et al., 2007).
Antibiotic Synthesis
A novel synthesis route for the antibiotic Linezolid employs the 5-(aminomethyl)oxazolidin-3-one core derived from the compound , demonstrating its critical role in the production of clinically significant antibiotics. This synthesis emphasizes the compound's utility in generating key pharmacophores with high efficacy and almost quantitative yield, which is crucial for antibiotic development (Greco et al., 2014).
Enzymatic Synthesis of Oxazolidinones
Enzymatic synthesis studies of oxazolidin-2-one, using 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride as a starting point, highlight innovative approaches to synthesizing biologically active molecules. This research explores environmentally friendly and efficient methods to produce oxazolidinones, illustrating the compound's role in sustainable chemical processes (Yadav & Pawar, 2014).
Eigenschaften
IUPAC Name |
5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGDLXCDBIMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



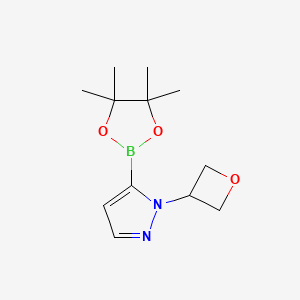
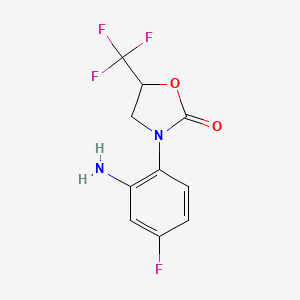
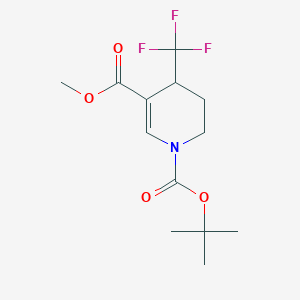
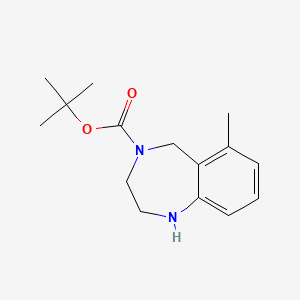
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
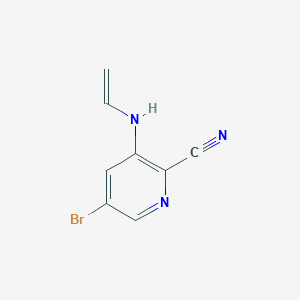
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
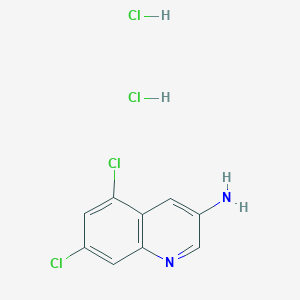
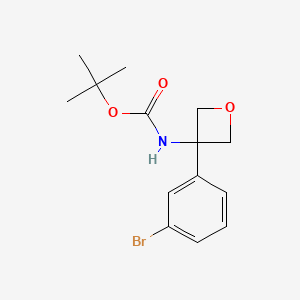


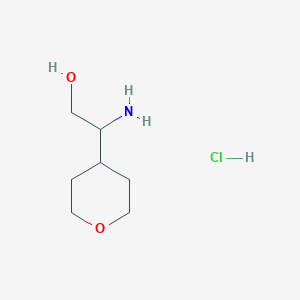
![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)